molecular formula C5H11NaO4S B3383496 Sodium 1-hydroxypentanesulphonate CAS No. 42849-43-4

Sodium 1-hydroxypentanesulphonate

Cat. No.: B3383496
CAS No.: 42849-43-4
M. Wt: 190.2 g/mol
InChI Key: NMXZRBVBKXIADF-UHFFFAOYSA-M
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Description

Sodium 1-hydroxypentanesulphonate is a chemical compound with the molecular formula C5H11NaO4S and a molecular weight of 190.193 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-hydroxypentanesulphonate typically involves the sulfonation of pentanol. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate group. The process may involve the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The final product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-hydroxypentanesulphonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed.

Major Products:

    Oxidation: Formation of pentanoic acid or pentanone.

    Reduction: Formation of pentyl sulfide.

    Substitution: Formation of various substituted pentanesulphonates.

Mechanism of Action

The mechanism of action of Sodium 1-hydroxypentanesulphonate involves its role as a surfactant and ion-pairing agent. It interacts with various molecular targets, including proteins and peptides, to enhance their solubility and stability in aqueous solutions. This interaction is facilitated by the sulfonate group, which forms ionic bonds with positively charged sites on the target molecules.

Comparison with Similar Compounds

Uniqueness: Sodium 1-hydroxypentanesulphonate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both solubility and stability of target molecules. Its hydroxyl group also provides additional reactivity compared to other sulfonates.

Properties

IUPAC Name

sodium;1-hydroxypentane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4S.Na/c1-2-3-4-5(6)10(7,8)9;/h5-6H,2-4H2,1H3,(H,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXZRBVBKXIADF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962739
Record name Sodium 1-hydroxypentane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42849-43-4
Record name Sodium 1-hydroxypentanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042849434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 1-hydroxypentane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-hydroxypentanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1-hydroxypentanesulphonate
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Sodium 1-hydroxypentanesulphonate
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Sodium 1-hydroxypentanesulphonate
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Sodium 1-hydroxypentanesulphonate
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Sodium 1-hydroxypentanesulphonate
Reactant of Route 6
Sodium 1-hydroxypentanesulphonate

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